molecular formula C7H9NO B8747393 1-(Furan-3-yl)cyclopropanamine

1-(Furan-3-yl)cyclopropanamine

Cat. No. B8747393
M. Wt: 123.15 g/mol
InChI Key: VJMVHBXQPOWTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-3-yl)cyclopropanamine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Furan-3-yl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-3-yl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-(furan-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H9NO/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5H,2-3,8H2

InChI Key

VJMVHBXQPOWTTG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=COC=C2)N

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To solution of 3-furonitrile (5 g, 53.71 mmol, 1.0 eq) in dry THF at r.t. under an argon atmosphere was added slowly titanium isopropoxide (18.9 ml, 64.4 mmol, 1.2 eq). The reaction mixture was stirred for 15 min. A solution of 1.0 M ethyl magnesium bromide in THF (129 ml, 128 mmol, 2.4 eq) was added via syringe slowly to the mixture at 0° C. After addition, the reaction mixture was stirred at r.t. for 2 hour. BF3.Et2O (10.4 ml) was then added slowly to the mixture at 0° C. After completion of the addition, the reaction mixture was stirred at r.t. for 30 min. 10% NaOH solution was added slowly till the reaction mixture becomes basic and then extracted with EtOAC. The organic was washed with brine, dried over Na2SO4 and concentrated. The crude product was purified by silica gel (60-120) column chromatography using 35% EtOAC/pet ether as eluent. Yield: 2.5 g (38%). 1F NMR (400 MHz, CDCl3): δ 7.32 (m, 2H), 6.10 (s, 1H), 0.98-0.95 (m, 2H), 0.83-0.78 (m, 2H). LCMS: (ES+) m/z=123.7 (M)+
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Synthesis routes and methods III

Procedure details

To solution of 3-furonitrile (5 g, 53.71 mmol, 1.0 eq) in dry THF at r.t. under an argon atmosphere was added slowly titanium isopropoxide (18.9 ml, 64.4 mmol, 1.2 eq). The reaction mixture was stirred for 15 min. A solution of 1.0 Methyl magnesium bromide in THF (129 ml, 128 mmol, 2.4 eq) was added via syringe slowly to the mixture at 0° C. After addition, the reaction mixture was stirred at r.t. for 2 hour. BF3.Et2O (10.4 ml) was then added slowly to the mixture at 0° C. After completion of the addition, the reaction mixture was stirred at r.t. for 30 min. 10% NaOH solution was added slowly till the reaction mixture becomes basic and then extracted with EtOAC. The organic was washed with brine, dried over Na2SO4 and concentrated. The crude product was purified by silica gel (60-120) column chromatography using 35% EtOAC/pet ether as eluent. Yield: 2.5 g (38%). 1H NMR (400 MHz, CDCl3): δ 7.32 (m, 2H), 6.10 (s, 1H), 0.98-0.95 (m, 2H), 0.83-0.78 (m, 2H). LCMS: (ES+) m/z=123.7 (M)+
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